5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide
Description
The compound 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide (CAS: 2034612-03-6, molecular formula: C₁₄H₁₀ClNOS₃) is a thiophene-based carboxamide derivative. Its structure features a central 2-hydroxyethyl group substituted with thiophen-2-yl and thiophen-3-yl moieties, linked to a 5-chlorothiophene-2-carboxamide scaffold .
Properties
IUPAC Name |
5-chloro-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO2S3/c16-13-4-3-11(22-13)14(18)17-9-15(19,10-5-7-20-8-10)12-2-1-6-21-12/h1-8,19H,9H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMYKQFDJUEOCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CNC(=O)C2=CC=C(S2)Cl)(C3=CSC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Core Structure: The synthesis begins with the preparation of the thiophene core. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Hydroxyl Group: The hydroxyl group can be introduced via hydroxylation reactions, often using reagents like hydrogen peroxide or osmium tetroxide.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using amines and carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming ketones or aldehydes.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies often focus on modifying the structure to enhance these activities.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features might interact with biological targets, offering therapeutic potential.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as conductive polymers or advanced coatings, due to its unique electronic properties.
Mechanism of Action
The mechanism by which 5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide exerts its effects depends on its application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The hydroxyl and carboxamide groups could form hydrogen bonds with biological targets, while the thiophene rings might participate in π-π interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Substituent Diversity in Thiophene Carboxamides
The compound’s structural analogs vary primarily in the substituents on the amide nitrogen or the thiophene ring. Key examples include:
Key Observations :
- Hydroxyethyl vs. Heterocyclic Substituents : The hydroxyethyl group in the target compound contrasts with aromatic heterocycles (e.g., benzothiadiazole in or pyridine in ), which may alter solubility and intermolecular interactions.
- Chlorine Position : The 5-chloro substitution on the thiophene ring is conserved across analogs, suggesting its role in stabilizing the carboxamide conformation or modulating electronic effects .
Conformational and Crystallographic Differences
- Dihedral Angles: In N-(2-nitrophenyl)thiophene-2-carboxamide, the dihedral angle between the thiophene and benzene rings is 8.5–13.5°, similar to furan analogs but distinct from pyridine-containing derivatives .
- Hydrogen Bonding : Unlike N-(2-nitrophenyl)thiophene-2-carboxamide , which lacks classical hydrogen bonds in crystal packing, the hydroxy group in the target compound could participate in intramolecular O–H⋯O/N interactions, influencing crystallinity .
Biological Activity
5-chloro-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)thiophene-2-carboxamide is a complex heterocyclic compound notable for its structural features, including multiple thiophene rings and a carboxamide functional group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 353.8 g/mol. The presence of thiophene rings contributes to its chemical diversity and potential reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂ClN₁O₂S₃ |
| Molecular Weight | 353.8 g/mol |
| CAS Number | Not specified |
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For example, compounds structurally related to this compound have demonstrated effectiveness against various bacterial strains.
| Compound Name | Biological Activity | Assay Type | Results |
|---|---|---|---|
| Foetithiophene F (6) | Antimicrobial | Broth microdilution/B. cereus | MIC = 50 µg/mL |
| 5-Propinyl-thiophene-2-carboxylic acid (7) | In vitro anti-inflammatory | LPS-stimulated production in BV-2 microglial cells | IC₅₀ = 79.5 µM |
| 3-Hydroxy-5-propinyl-2-acetyl-thiophene (8) | In vitro anti-inflammatory | LPS-stimulated production in BV-2 microglial cells | IC₅₀ = 98.5 µM |
Anticancer Activity
The anticancer potential of thiophene derivatives has been explored in several studies. For instance, compounds similar to the target compound have shown cytotoxic effects against various cancer cell lines.
| Compound Name | Biological Activity | Cell Line | IC₅₀ Value |
|---|---|---|---|
| Compound 7f | Enhanced apoptotic action | HCT116 | Better than control |
| Compound 7d (X = OH) | Anticancer activity | A549 | Moderate activity |
Case Studies
- Antimicrobial Efficacy : A study focusing on the antimicrobial properties of thiophene derivatives demonstrated that compounds with similar structural motifs effectively inhibited the growth of bacteria such as E. coli and S. aureus. The study highlighted the importance of substituent groups in modulating activity.
- Anticancer Properties : Research involving various thiophene derivatives indicated that these compounds could induce apoptosis in cancer cells through different mechanisms, including the inhibition of anti-apoptotic proteins.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
